1-(Isopropylsulfanyl)-2-vinylbenzene
Description
1-(Isopropylsulfanyl)-2-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a vinyl group at the ortho position and an isopropylsulfanyl (i.e., isopropylthio) group at the para position. The isopropylsulfanyl moiety (-S-iPr) introduces steric bulk and moderate electron-donating properties due to sulfur’s lower electronegativity compared to oxygen. This compound is of interest in organic synthesis, particularly in the development of heterocycles or functionalized aromatics.
Properties
Molecular Formula |
C11H14S |
|---|---|
Molecular Weight |
178.30 g/mol |
IUPAC Name |
1-ethenyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-4-10-7-5-6-8-11(10)12-9(2)3/h4-9H,1H2,2-3H3 |
InChI Key |
SGSZXIXKYVZHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the benzene ring significantly influence physical properties (e.g., boiling point, density) and chemical reactivity. Below is a comparative analysis of key compounds:
Key Observations:
- Boiling Points : Nitro-substituted derivatives (e.g., 1-chloro-2-(isopropylthio)-3-nitrobenzene) exhibit higher boiling points (~297°C) due to strong dipole interactions from the nitro group . Chloromethyl derivatives (e.g., 1-(chloromethyl)-2-vinylbenzene) have lower boiling points (~223°C), reflecting weaker intermolecular forces .
- Density : The nitro and sulfur-containing compound (1-chloro-2-(isopropylthio)-3-nitrobenzene) has a higher density (1.3 g/cm³) compared to the chloromethyl analog (1.066 g/cm³), likely due to increased molecular polarity .
Steric and Electronic Effects
- Isopropylsulfanyl vs. Sulfur’s electron-donating nature via resonance may also stabilize adjacent positive charges differently than oxygen .
- Chlorine vs. Sulfur : Chlorine is more electronegative than sulfur, making chloromethyl derivatives more polar but less nucleophilic compared to sulfanyl-substituted analogs .
Stability and Handling Considerations
- Sulfanyl-Containing Compounds : While toxicity data for this compound are unavailable, similar sulfanyl compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) may require precautions to avoid inhalation or skin contact due to uncharacterized toxicological profiles .
- Nitro Derivatives: Compounds like 1-chloro-2-(isopropylthio)-3-nitrobenzene may require stabilization agents (e.g., benzoquinone in ) during synthesis to prevent decomposition .
Q & A
Q. How can researchers design biological activity assays for sulfanyl-vinylbenzene derivatives?
- Screen for antimicrobial activity using broth microdilution (MIC assays) against S. aureus and E. coli. For cytotoxicity, employ MTT assays on human cell lines. Computational docking (e.g., AutoDock Vina) predicts binding to target enzymes (e.g., bacterial thioredoxin reductase) .
Q. Notes
- Methodological rigor emphasized through peer-reviewed techniques (e.g., PubChem data , EPA protocols ).
- Advanced questions integrate interdisciplinary approaches (e.g., computational, synthetic, analytical) to reflect research depth.
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